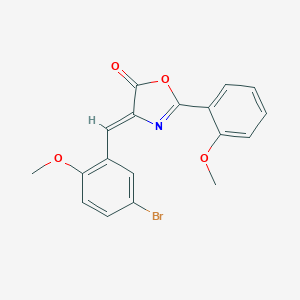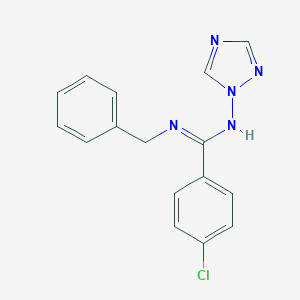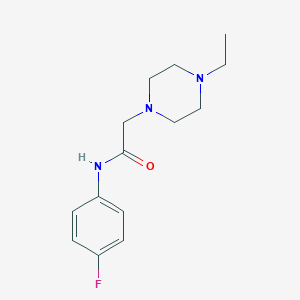![molecular formula C22H25NO3 B259186 Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B259186.png)
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the family of benzamides. It is commonly used in scientific research due to its unique properties.
Mécanisme D'action
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is believed to exert its biological effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the activation of genes that are important for various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antiviral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate in lab experiments is its specificity for HDACs. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. However, one limitation is that it may have off-target effects on other enzymes or receptors, leading to unintended biological effects.
Orientations Futures
There are many potential future directions for research on Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate. One direction is to study its effects on epigenetic regulation in various disease models. Another direction is to develop more specific HDAC inhibitors based on the structure of this compound. Additionally, it may be useful to study the effects of this compound in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is synthesized through a multistep process. The first step involves the reaction of 4-aminobenzoic acid with cyclohexanone to form 4-(cyclohexylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-phenylpropanamide to form the final product, this compound.
Applications De Recherche Scientifique
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is commonly used in scientific research as a tool to study the biological effects of benzamides. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. It is also used as a probe to study the binding of benzamides to various receptors.
Propriétés
Formule moléculaire |
C22H25NO3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
cyclohexyl 4-(3-phenylpropanoylamino)benzoate |
InChI |
InChI=1S/C22H25NO3/c24-21(16-11-17-7-3-1-4-8-17)23-19-14-12-18(13-15-19)22(25)26-20-9-5-2-6-10-20/h1,3-4,7-8,12-15,20H,2,5-6,9-11,16H2,(H,23,24) |
Clé InChI |
HMVPZJMRCPNSNP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)

